(5Z)-3-(1,3-benzodioxol-5-yl)-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound “(5Z)-3-(1,3-benzodioxol-5-yl)-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one” is a complex organic molecule that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a benzodioxole and quinoline moiety, suggests it may have interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(5Z)-3-(1,3-benzodioxol-5-yl)-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one” typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzodioxole-5-carbaldehyde with quinoline-4-carbaldehyde in the presence of a thiazolidinone precursor. The reaction conditions often require a base catalyst and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Purification methods such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the quinoline moiety can yield dihydroquinoline derivatives.
Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or nitro-substituted benzodioxole derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules with potential biological activity.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Medicine
Potential medicinal applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of “(5Z)-3-(1,3-benzodioxol-5-yl)-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one” involves its interaction with specific molecular targets. The benzodioxole and quinoline moieties can bind to enzymes or receptors, modulating their activity. The thioxo group may participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with similar thiazolidinone cores but different substituents.
Quinoline Derivatives: Compounds with a quinoline moiety but lacking the thiazolidinone structure.
Benzodioxole Derivatives: Compounds with a benzodioxole ring but different functional groups.
Uniqueness
The combination of benzodioxole, quinoline, and thiazolidinone in a single molecule makes this compound unique. Its structural complexity and potential for diverse biological activities set it apart from other similar compounds.
Properties
Molecular Formula |
C20H12N2O3S2 |
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Molecular Weight |
392.5 g/mol |
IUPAC Name |
(5Z)-3-(1,3-benzodioxol-5-yl)-5-(quinolin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H12N2O3S2/c23-19-18(9-12-7-8-21-15-4-2-1-3-14(12)15)27-20(26)22(19)13-5-6-16-17(10-13)25-11-24-16/h1-10H,11H2/b18-9- |
InChI Key |
ICQBVPCIJJDNEH-NVMNQCDNSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=O)/C(=C/C4=CC=NC5=CC=CC=C45)/SC3=S |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=O)C(=CC4=CC=NC5=CC=CC=C45)SC3=S |
Origin of Product |
United States |
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